molecular formula C10H11BrO B029744 2-Bromo-4'-methylpropiophenone CAS No. 1451-82-7

2-Bromo-4'-methylpropiophenone

Cat. No.: B029744
CAS No.: 1451-82-7
M. Wt: 227.10 g/mol
InChI Key: OZLUPIIIHOOPNQ-UHFFFAOYSA-N
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Description

2-Bromo-4'-methylpropiophenone is a high-value organic intermediate of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and advanced materials. Its core structure, featuring a bromine atom alpha to a carbonyl group and a para-methyl-substituted benzene ring, makes it a versatile and reactive building block. This compound is primarily employed as a key precursor in the synthesis of more complex molecules through various carbon-carbon bond-forming reactions, such as nucleophilic substitution and Grignard reactions. Researchers utilize this compound in the exploration of new psychoactive substances (NPS) for forensic and toxicological studies, as well as in the design and development of potential therapeutic agents, including antidepressants and stimulants, by serving as a intermediate for phenethylamine and cathinone derivatives. Its mechanism of action in final active compounds often involves interaction with neurotransmitter systems, such as monoamine transporters or receptors. This product is supplied exclusively for laboratory research applications and is strictly For Research Use Only.

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLUPIIIHOOPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370105
Record name 2-Bromo-1-(4-methylphenyl)-1-propanone
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451-82-7
Record name 2-Bromo-1-(4-methylphenyl)-1-propanone
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Record name 2-Bromo-4'-methylpropiophenone
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Record name 2-Bromo-4'-methylpropiophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(p-tolyl)propan-1-one can be synthesized through various methods. One common approach involves the bromination of 1-(p-tolyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(p-tolyl)propan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and concentration, can optimize the production process. Additionally, the purification of the final product is often achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

BMMP serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the production of analgesics, sedatives, and anticonvulsants. Its reactivity allows it to participate in multiple chemical transformations.

Key Uses in Pharmaceuticals:

  • Synthesis of Analgesics:
    • BMMP is utilized as a precursor for benzodiazepines, which are widely prescribed for their anxiolytic and muscle relaxant properties .
  • Anticonvulsant Drugs:
    • It plays a vital role in the synthesis of drugs for epilepsy treatment, facilitating the introduction of functional groups necessary for pharmacological activity .
  • Psychoactive Substances:
    • BMMP is also involved in the synthesis of 4-methylmethcathinone (mephedrone), a compound noted for its psychoactive effects .

Agrochemical Applications

In addition to pharmaceuticals, BMMP is employed in the production of agrochemicals. Its structural characteristics make it suitable for developing various pesticides and herbicides that require specific functional groups for biological activity .

Research has indicated that BMMP exhibits several biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. These effects enhance its value in drug discovery and development.

Biological Studies:

  • Antimicrobial Efficacy:
    • Studies have shown that BMMP effectively inhibits multi-drug resistant bacteria, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Effects:
    • In vitro studies suggest that BMMP can reduce pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its therapeutic potential in managing chronic inflammatory diseases .

Case Studies

Several research findings illustrate the applications of BMMP:

  • Antimicrobial Study:
    • A study demonstrated significant inhibition zones against various pathogens using BMMP, suggesting its effectiveness as an antimicrobial compound .
  • Combination Therapies:
    • Research indicated that BMMP enhances the efficacy of conventional antibiotics when used together, providing a strategy to combat antibiotic resistance .
  • Mechanism of Action:
    • Investigations revealed that BMMP disrupts bacterial cell membranes leading to cell lysis, elucidating its mechanism as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(p-tolyl)propan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the p-tolyl group, which can stabilize intermediates and transition states during reactions .

Comparison with Similar Compounds

4’-Methylpropiophenone

Property 2-Bromo-4’-Methylpropiophenone 4’-Methylpropiophenone
Molecular Formula C₁₀H₁₁BrO C₁₀H₁₂O
Substituents Bromine (C2), methyl (C4) Methyl (C4)
Reactivity Higher electrophilicity due to Br Lower reactivity; no halogen
Applications Mephedrone precursor, organic synthesis Flavoring agent, fragrance

Key Differences: The bromine atom in 2-Bromo-4’-methylpropiophenone enhances its electrophilicity, making it more reactive in nucleophilic substitution and coupling reactions compared to 4’-methylpropiophenone. This reactivity is exploited in cathinone synthesis .

2’-Bromopropiophenone

Property 2-Bromo-4’-Methylpropiophenone 2’-Bromopropiophenone
Substituents Bromine (C2), methyl (C4) Bromine (C2)
Steric Effects Increased steric hindrance from CH₃ Less steric hindrance
Applications Mephedrone synthesis Intermediate for antidepressants

Key Differences: The para-methyl group in 2-Bromo-4’-methylpropiophenone introduces steric hindrance, which can slow certain reactions (e.g., Friedel-Crafts alkylation) but stabilizes intermediates in cathinone synthesis .

2-Bromo-4’-fluoropropiophenone

Property 2-Bromo-4’-Methylpropiophenone 2-Bromo-4’-Fluoropropiophenone
Substituents Br (C2), CH₃ (C4) Br (C2), F (C4)
Electronic Effects Electron-donating CH₃ group Electron-withdrawing F atom
Applications Mephedrone, agrochemicals Fluorinated drug intermediates

Key Differences: The electron-donating methyl group in 2-Bromo-4’-methylpropiophenone increases electron density on the aromatic ring, favoring electrophilic aromatic substitution. In contrast, the electron-withdrawing fluorine in 2-Bromo-4’-fluoropropiophenone directs reactions to meta positions .

1-Bromo-2-Propanol

Property 2-Bromo-4’-Methylpropiophenone 1-Bromo-2-Propanol
Functional Groups Ketone, Br, CH₃ Alcohol, Br
Reactivity Ketone participates in condensations Alcohol undergoes oxidation
Applications Pharmaceuticals, dyes Solvent, plasticizer

Key Differences: The ketone group in 2-Bromo-4’-methylpropiophenone enables condensations (e.g., with amines to form imines), while 1-bromo-2-propanol’s hydroxyl group limits its utility in electrophilic reactions .

Biological Activity

2-Bromo-4'-methylpropiophenone, also known by its CAS number 1451-82-7, is an organic compound categorized as an aromatic ketone. It is characterized by a phenyl ring attached to a propiophenone group, with a bromine atom at the 2-position and a methyl group at the 4-position. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Its applications extend to pharmaceutical synthesis, particularly in the development of analgesics and anticonvulsants.

  • Molecular Formula : C11H13BrO
  • Molecular Weight : 227.10 g/mol
  • Appearance : White or off-white crystalline powder
  • Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

Antifungal Activity

In antifungal assays, this compound showed promising results against several fungal pathogens. Its antifungal activity was evaluated using the broth microdilution method, revealing effective concentrations that inhibit fungal growth.

Fungus MIC (µg/mL)
Aspergillus niger32
Candida glabrata16

This activity is particularly relevant for treating opportunistic infections in immunocompromised patients .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through in vitro studies on human cell lines. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Concentration (µM) Inhibition (%)
TNF-alpha1050
IL-61060

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Synthesis and Application in Pharmaceuticals

This compound serves as a critical intermediate in synthesizing various pharmaceuticals, including benzodiazepines and anticonvulsants. For instance, it can be transformed into compounds with potent anxiolytic properties through functional group modifications .

Research on Cancer Cell Lines

A study investigated the cytotoxic effects of derivatives of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate cytotoxicity.

Q & A

Q. What are the standard synthetic routes for 2-bromo-4'-methylpropiophenone, and how can reaction conditions be optimized?

The most common method involves bromination of 4′-methylpropiophenone using hydrobromic acid (48% aq.) and hydrogen peroxide (35%) under controlled conditions. Key optimizations include:

  • Slow addition of H₂O₂ to prevent splashing .
  • Use of a top stirrer with Teflon-coated blades to avoid corrosion from HBr .
  • Scaling via stoichiometric control (e.g., 1:1.3 molar ratio of 4′-methylpropiophenone to HBr) to achieve near-quantitative yields (~94%) .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

  • GC-MS : To assess purity and detect byproducts like over-brominated isomers .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., bromine at position 2, methyl at 4′) via characteristic shifts (e.g., carbonyl C=O at ~200 ppm) .
  • FTIR : Validates functional groups (C=O stretch at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹) .

Q. What are the primary applications of this compound in pharmaceutical synthesis?

It serves as a precursor for:

  • Analgesics and antidepressants : Through nucleophilic substitution or coupling reactions (e.g., Leuckart-Wallach reaction to form amines) .
  • Antimicrobial agents : Via introduction of heterocyclic moieties using Perkow or Darzen condensations .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in complex reactions like the Favorskii rearrangement?

Density functional theory (DFT) studies can model:

  • Transition states during α-halo ketone rearrangements .
  • Electron redistribution in intermediates (e.g., carbanion stability in Favorskii reactions) .
  • Solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing nucleophilic attack) .

Q. How do discrepancies in reported physical properties (e.g., melting points) arise, and how can they be resolved?

Variations in melting points (54.82°C vs. 75°C) may stem from:

  • Polymorphism or impurities from incomplete purification .
  • Methodological differences (e.g., dynamic vs. static melting point determination). Resolution involves recrystallization in non-polar solvents (e.g., hexane) and validation via DSC .

Q. What strategies mitigate competing side reactions during bromination of 4′-methylpropiophenone?

  • Halogen exchange control : Use stoichiometric Br₂ instead of HBr to avoid over-bromination .
  • Temperature modulation : Maintain 0–5°C to suppress di-brominated byproducts .
  • Catalyst screening : Lewis acids (e.g., FeCl₃) can enhance regioselectivity .

Q. What novel applications are emerging for this compound in materials science?

  • Solar energy : As a dopant in perovskite solar cells, improving charge transport efficiency .
  • Electrochemical carboxylation : To synthesize α-aryl carboxylic acids via CO₂ fixation .

Q. How does this compound exhibit antioxidant activity in biological systems?

In C. elegans models, it reduces oxidative stress by:

  • Scavenging ROS (e.g., paraquat-induced radicals) .
  • Upregulating SOD and catalase enzymes, validated via lifespan assays under thermal stress .

Methodological Notes

  • Toxicity handling : Use PPE (gloves, goggles) and work in fume hoods due to skin/eye irritation risks .
  • Data validation : Cross-reference melting points and spectral data with PubChem or Reaxys entries .

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